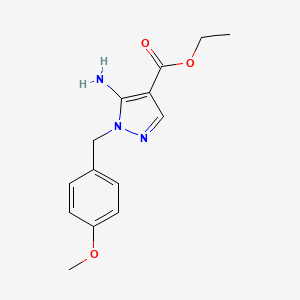
ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The “ethyl”, “amino”, and “methoxybenzyl” groups are substituents on the pyrazole ring .
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, often at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would typically be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is involved in the synthesis of novel compounds with potential cytotoxic activities against various human cancer cell lines. For instance, its derivatives, pyrazolo[1,5-a]pyrimidines, and Schiff bases, have been evaluated for their cytotoxicity against colon, lung, breast, and liver cancer cell lines, showing promising antitumor properties. These findings highlight its role in the development of new anticancer agents (Hassan et al., 2015).
Anticancer Compound Synthesis
Research into the chemical reactions and applications of ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has led to the development of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further contributing to the exploration of new chemotherapeutic options (Hassan, Hafez, & Osman, 2014).
Auxin Activities and Agricultural Applications
The molecule serves as a precursor in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. While these derivatives demonstrate moderate auxin activities and possess some antiblastic properties to wheat germ, their potential in agricultural applications warrants further exploration (Yue et al., 2010).
Molecular Modeling and Antitumor Agents
Further studies have employed ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives. Molecular modeling and in vivo assessments in mouse tumor model cancer cell lines have shown significant effects, suggesting the potential of these derivatives as antitumor agents (Nassar et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLNBTLDLFUKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

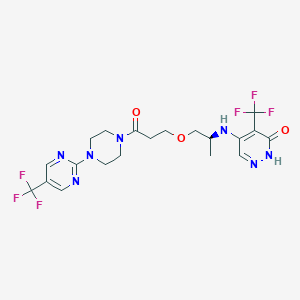
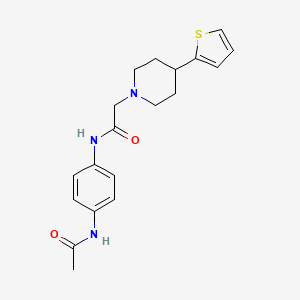
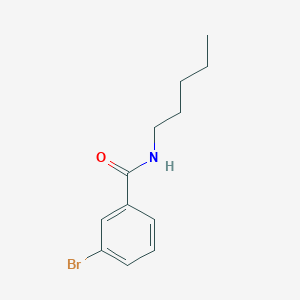
![2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide](/img/structure/B2742874.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide](/img/structure/B2742875.png)

![N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2742877.png)
![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)
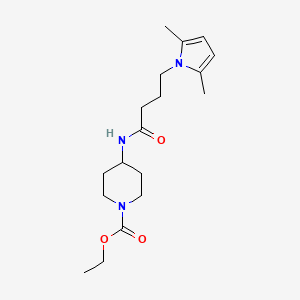
![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)